N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Carbamoylation: The pyrazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Coupling with Phenylpiperazine: The intermediate is coupled with 4-phenylpiperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism of action of N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-methylpiperazine-1-carboxamide
- N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-ethylpiperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is unique due to the presence of the phenyl group on the piperazine ring. This structural feature may enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications.
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-26-16-19(15-23-26)24-21(29)17-7-9-18(10-8-17)25-22(30)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-10,15-16H,11-14H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
YSGSAEPGBQCUBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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